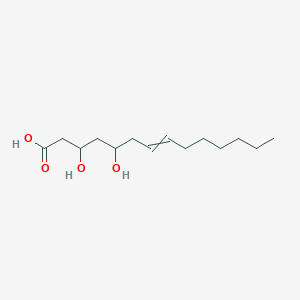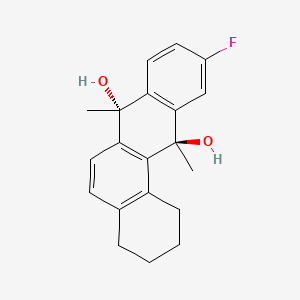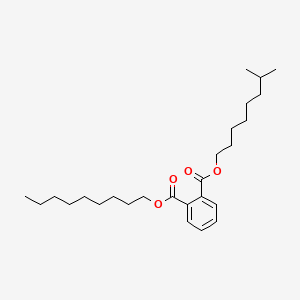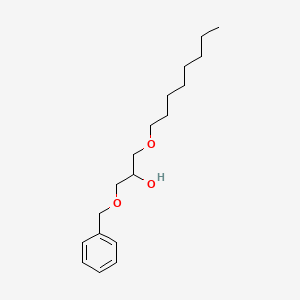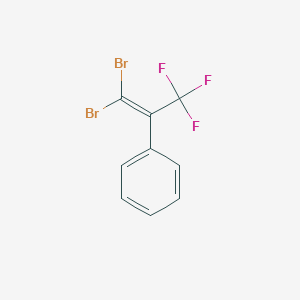
(1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene: is an organic compound with the molecular formula C9H5Br2F3 It is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene typically involves the reaction of benzene with 1,1-dibromo-3,3,3-trifluoropropene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride (AlCl3), to facilitate the electrophilic aromatic substitution. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are often employed to ensure the consistent quality of the product.
化学反応の分析
Types of Reactions: (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidative conditions can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like ethanol.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed:
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially or fully dehalogenated products.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds
Biology and Medicine: Research is ongoing to explore the potential biological activities of derivatives of this compound. Fluorinated compounds often exhibit unique interactions with biological systems, making them candidates for drug development and biochemical studies.
Industry: In the industrial sector, (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is used in the manufacture of specialty chemicals and advanced materials. Its properties are leveraged to create products with enhanced performance characteristics, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (bromine and fluorine) on the molecule influences its reactivity and interaction with other chemical species. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
類似化合物との比較
- 1-(3,3,3-Trifluoroprop-1-en-2-yl)naphthalene
- 1-(3,3,3-Trifluoroprop-1-en-2-yl)pyrrolidine
- 2-Bromo-3,3,3-trifluoropropene
Comparison: Compared to these similar compounds, (1,1-Dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene is unique due to the presence of both bromine and fluorine atoms on the same molecule. This dual halogenation imparts distinct reactivity and chemical properties, making it a versatile compound for various applications. The presence of the benzene ring also contributes to its stability and potential for further functionalization.
特性
CAS番号 |
103670-60-6 |
|---|---|
分子式 |
C9H5Br2F3 |
分子量 |
329.94 g/mol |
IUPAC名 |
(1,1-dibromo-3,3,3-trifluoroprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C9H5Br2F3/c10-8(11)7(9(12,13)14)6-4-2-1-3-5-6/h1-5H |
InChIキー |
JWLYOOQGGZZZPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=C(Br)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)

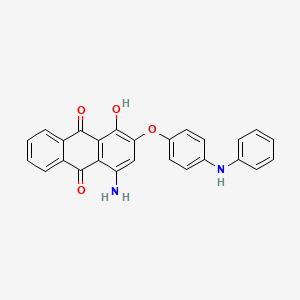
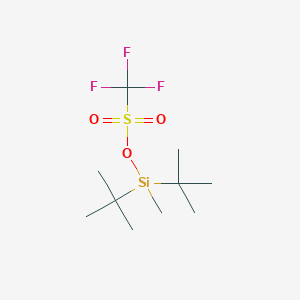
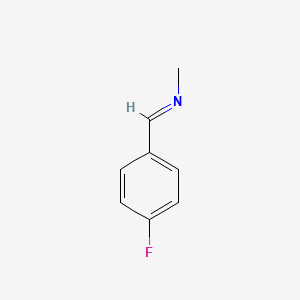
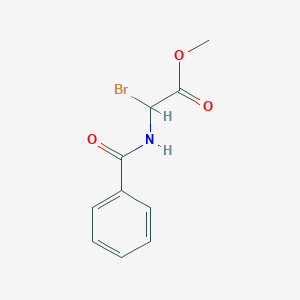

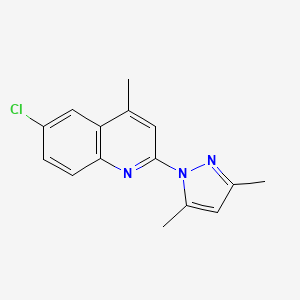
![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
